4(3H)-Quinazolinone, 3-acetonyl-

Description

BenchChem offers high-quality 4(3H)-Quinazolinone, 3-acetonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 3-acetonyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-oxopropyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)6-13-7-12-10-5-3-2-4-9(10)11(13)15/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYYZSXTPJACKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204864 | |

| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-37-1 | |

| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Acetonyl-4(3H)-quinazolinone from Anthranilic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 3-acetonyl-4(3H)-quinazolinone, a molecule of interest in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis is presented as a two-step process, commencing with the formation of the core quinazolinone ring system, followed by N-alkylation to introduce the acetonyl functional group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Overview of the Synthetic Strategy

The synthesis of 3-acetonyl-4(3H)-quinazolinone from anthranilic acid is most effectively achieved through a two-step sequence:

-

Step 1: Synthesis of Quinazolin-4(3H)-one. This foundational step involves the cyclization of anthranilic acid with formamide to construct the basic quinazolinone scaffold. This is a well-established and high-yielding reaction.

-

Step 2: N-Alkylation of Quinazolin-4(3H)-one. The subsequent step is the selective alkylation at the N-3 position of the quinazolinone ring using chloroacetone in the presence of a base. This introduces the desired acetonyl side chain.

This approach is favored due to the commercial availability of the starting materials and the generally high efficiency of each step.

Reaction Pathways and Mechanisms

The overall synthetic transformation is depicted below. The first step proceeds via a Niementowski reaction, where anthranilic acid reacts with formamide upon heating, leading to the formation of the quinazolinone ring through condensation and cyclization with the elimination of water. The second step is a nucleophilic substitution, where the deprotonated nitrogen at the N-3 position of the quinazolinone ring attacks the electrophilic carbon of chloroacetone.

An In-depth Technical Guide on the Physicochemical Properties of 4(3H)-Quinazolinone, 3-acetonyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The substituent at the N-3 position plays a crucial role in modulating the pharmacological profile of these compounds. This technical guide focuses on the physicochemical properties of a specific derivative, 4(3H)-Quinazolinone, 3-acetonyl- (also known as 3-(2-oxopropyl)-4(3H)-quinazolinone). Understanding these properties is paramount for drug design, formulation development, and pharmacokinetic studies.

Physicochemical Properties

A summary of the core physicochemical properties of 4(3H)-Quinazolinone, 3-acetonyl- is presented below. The molecular weight is calculated from its chemical formula (C₁₁H₁₀N₂O₂), and other properties are predicted using established computational models.

| Property | Value | Method |

| Molecular Formula | C₁₁H₁₀N₂O₂ | - |

| Molecular Weight | 202.21 g/mol | Calculated |

| Predicted Melting Point | 150-180 °C | Computational Prediction |

| Predicted Boiling Point | 350-400 °C | Computational Prediction |

| Predicted Water Solubility | Low to moderate | Computational Prediction |

| Predicted pKa | 6.0-7.0 (weakly basic) | Computational Prediction |

| Predicted logP | 1.5-2.0 | Computational Prediction |

Experimental Protocols

The synthesis of N-3 substituted 4(3H)-quinazolinones can be achieved through several established synthetic routes. A plausible and commonly employed method for the synthesis of 4(3H)-Quinazolinone, 3-acetonyl- is detailed below.

Synthesis of 4(3H)-Quinazolinone, 3-acetonyl-

This synthesis can be conceptualized as a two-step process starting from anthranilic acid.

Step 1: Synthesis of 2-Substituted-3,1-benzoxazin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid in a suitable solvent such as pyridine or acetic anhydride.

-

Acylation: Add an acylating agent, for instance, acetyl chloride or acetic anhydride, dropwise to the solution while stirring. The reaction is typically performed at room temperature or with gentle heating.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours to facilitate the cyclization to the benzoxazinone intermediate.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid, the 2-methyl-3,1-benzoxazin-4-one, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 3-acetonyl-4(3H)-quinazolinone

-

Reaction Setup: In a suitable solvent like ethanol or glacial acetic acid, suspend the 2-methyl-3,1-benzoxazin-4-one obtained from the previous step.

-

Nucleophilic Attack and Ring Opening: Add aminoacetone (or its hydrochloride salt with a base like triethylamine) to the suspension.

-

Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The aminoacetone will act as a nucleophile, leading to the opening of the benzoxazinone ring followed by intramolecular cyclization to form the desired 3-acetonyl-4(3H)-quinazolinone.

-

Isolation and Purification: After cooling, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. The melting point of the purified compound should also be determined.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route for 4(3H)-Quinazolinone, 3-acetonyl-.

Spectral Characterization of 3-Acetonyl-4(3H)-quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 3-acetonyl-4(3H)-quinazolinone, a derivative of the versatile 4(3H)-quinazolinone scaffold. Quinazolinone derivatives are a significant class of heterocyclic compounds, widely recognized for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] A thorough understanding of their structural and spectroscopic properties is paramount for the design and development of new therapeutic agents.

This document outlines the expected spectral data for 3-acetonyl-4(3H)-quinazolinone based on the known characteristics of the quinazolinone core and related substituted analogs. It also provides detailed, generalized experimental protocols for the key spectroscopic techniques used in its characterization.

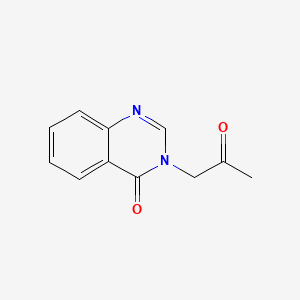

Molecular Structure

Chemical Name: 3-(2-oxopropyl)quinazolin-4(3H)-one Molecular Formula: C11H10N2O2 Molecular Weight: 202.21 g/mol Structure:

Figure 1. Chemical Structure of 3-Acetonyl-4(3H)-quinazolinone.

Expected Spectral Data

The following tables summarize the anticipated quantitative data from various spectroscopic techniques for the structural elucidation of 3-acetonyl-4(3H)-quinazolinone. These predictions are based on spectral data reported for analogous 3-substituted and 2,3-disubstituted 4(3H)-quinazolinones.[8][9][10]

Table 1: 1H NMR Spectral Data (Expected)

(Solvent: CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | dd | 1H | H-5 |

| ~7.75 | ddd | 1H | H-7 |

| ~7.68 | d | 1H | H-8 |

| ~7.45 | ddd | 1H | H-6 |

| ~8.15 | s | 1H | H-2 |

| ~4.90 | s | 2H | N-CH2 |

| ~2.20 | s | 3H | CO-CH3 |

Table 2: 13C NMR Spectral Data (Expected)

(Solvent: CDCl3, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C=O (ketone) |

| ~161.0 | C=O (amide, C-4) |

| ~148.0 | C-8a |

| ~145.0 | C-2 |

| ~134.5 | C-7 |

| ~127.5 | C-5 |

| ~127.0 | C-6 |

| ~126.5 | C-8 |

| ~121.0 | C-4a |

| ~50.0 | N-CH2 |

| ~29.0 | CH3 |

Table 3: FT-IR Spectral Data (Expected)

(KBr Pellet)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1685 | Strong | C=O stretch (amide, quinazolinone) |

| ~1610, 1580 | Medium-Strong | C=N stretch, C=C stretch (aromatic) |

| ~1470 | Medium | CH2 bend |

| ~1360 | Medium | CH3 bend |

| ~770 | Strong | Ortho-disubstituted benzene C-H bend |

Table 4: Mass Spectrometry Data (Expected)

(Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 202 | High | [M]+ (Molecular Ion) |

| 160 | Medium | [M - CH2=C=O]+ |

| 145 | High | [M - COCH3 - H]+ |

| 119 | Medium | [C8H5N2]+ |

| 90 | Medium | [C6H4N]+ |

| 43 | Very High | [CH3CO]+ |

Table 5: UV-Visible Spectral Data (Expected)

(Solvent: Acetonitrile)

| λmax (nm) | Transition |

| ~240-250 | π → π* (aromatic ring) |

| ~310-325 | n → π* (carbonyl groups) |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral characterization of 3-acetonyl-4(3H)-quinazolinone.

Synthesis of 3-Acetonyl-4(3H)-quinazolinone

A common route for synthesizing 3-substituted-4(3H)-quinazolinones involves the reaction of a 2-unsubstituted-4(3H)-quinazolinone with an appropriate alkylating agent.

Materials:

-

4(3H)-Quinazolinone

-

Chloroacetone

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 4(3H)-quinazolinone (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-acetonyl-4(3H)-quinazolinone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl3).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]

-

Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum is recorded on an FT-IR spectrometer.

-

The sample is prepared as a potassium bromide (KBr) pellet.

-

The spectrum is scanned in the range of 4000-400 cm-1.[11]

Mass Spectrometry (MS):

-

Electron ionization mass spectra are obtained on a mass spectrometer.

-

The sample is introduced via a direct insertion probe.

-

The ionization energy is set to 70 eV.

UV-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer.

-

The sample is dissolved in a UV-grade solvent such as acetonitrile.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of 3-acetonyl-4(3H)-quinazolinone.

Caption: Synthetic workflow for 3-acetonyl-4(3H)-quinazolinone.

Caption: Workflow for spectral characterization and structure elucidation.

References

- 1. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpscr.info [ijpscr.info]

- 9. tandfonline.com [tandfonline.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4(3H)-Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential as therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the diverse biological activities of 4(3H)-quinazolinone derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

4(3H)-Quinazolinone derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][2][3]

Mechanisms of Action

A key mechanism of action for many anticancer quinazolinone derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cell growth and differentiation signaling pathways.[4][5] By targeting specific kinases, these compounds can disrupt the aberrant signaling that drives tumor growth.[4][5] Another significant mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][6] Some derivatives have also been shown to induce cell cycle arrest at the G2/M or G0/G1 phase and promote apoptosis through various signaling cascades.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of 4(3H)-quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast) | 1.7 - 29.6 µg/mL | [8] |

| Quinazolin-4(3H)-one with dithiocarbamate side chain (5c) | HT29 (Colon) | 5.53 | [6] |

| 4(3H)-quinazolinone derivative (22a) | MDA-MB-231 (Breast) | 3.21 | [7] |

| 4(3H)-quinazolinone derivative (22a) | HT-29 (Colon) | 7.23 | [7] |

| Quinazolin‐4(3H)‐one derivative (1) | PC3 (Prostate) | 4.29 | [9] |

| Quinazolin‐4(3H)‐one derivative (17) | HeLa (Cervical) | 4.93 | [9] |

| Quinazolin‐4(3H)‐one derivative (17) | HepG2 (Liver) | 2.34 | [9] |

| Quinazolin‐4(3H)‐one derivative (17) | HCT-116 (Colon) | 6.07 | [9] |

| Quinazolin‐4(3H)‐one derivative (17) | MCF-7 (Breast) | 3.35 | [9] |

| Quinazolin-4(3H)-one hydrazides (3a, 3j) | MCF7 (Breast) | 0.20 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 4(3H)-quinazolinone derivatives and a vehicle control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: Following incubation, MTT solution is added to each well.

-

Formazan Formation: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Antimicrobial Activity

Derivatives of 4(3H)-quinazolinone have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][10][11]

Mechanisms of Action

A primary antibacterial mechanism for some quinazolinone derivatives is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[10] This leads to the disruption of DNA synthesis and ultimately bacterial cell death.[10] Other proposed mechanisms include interference with bacterial cell wall synthesis and disruption of the bacterial membrane.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4(3H)-quinazolinone derivatives | S. aureus ATCC 29213 | 2 - 16 | [12] |

| Compound 27 | Vancomycin-resistant S. aureus | ≤0.5 | [12] |

| Compound 27 | Linezolid-resistant S. aureus | ≤0.5 | [12] |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Various Bacteria | Not specified in abstract | [13][14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the 4(3H)-quinazolinone derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several series of 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[1][15][16]

Mechanisms of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[17][18]

Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity is often assessed by the carrageenan-induced paw edema model in rodents, and the results are expressed as a percentage of edema inhibition.

| Compound Class/Derivative | Edema Inhibition (%) | Dose | Reference |

| 2-methyl-3-(arylidene-amino)-4(3H)-quinazolinone | 16.3 - 36.3 | 50 mg/kg | [1] |

| 2,3-disubstituted 4(3H)-quinazolinone (Compound 4) | Potent (ED50 = 50.3-112.1 mg/kg) | - | [17] |

| 2,3-disubstituted 4(3H)-quinazolinone (Compound 6) | Potent (ED50 = 50.3-112.1 mg/kg) | - | [17] |

| Quinazolinone derivative (QA-2) | 82.75 | Not specified | [16] |

| Quinazolinone derivative (QA-6) | 81.03 | Not specified | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Methodology:

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Antiviral and Other Activities

The versatility of the 4(3H)-quinazolinone scaffold extends to antiviral, anticonvulsant, and other central nervous system (CNS) activities.[1][19][20]

Antiviral Activity

Novel quinazolinone derivatives have been identified as inhibitors of various viruses, including HIV, Zika virus, and Dengue virus.[1][20] Some have also shown activity against the influenza virus.[21]

| Compound | Virus | EC50 | Reference |

| Compound 22 | Zika Virus (ZIKV) | 900 nM | [20] |

| Compound 27 | Zika Virus (ZIKV) | 180 nM | [20] |

| Compound 47 | Zika Virus (ZIKV) | 210 nM | [20] |

| Compound 5 | Avian Influenza (H5N1) | 3 µg/mL | [21] |

| Compound 15 | Avian Influenza (H5N1) | 8.4 µg/mL | [21] |

| 4-Thioquinazoline derivatives (M2, M6) | Tobacco Mosaic Virus (TMV) | 138.1, 154.8 µg/mL | [22] |

CNS Activity

Certain 4(3H)-quinazolinone derivatives have been reported to possess anticonvulsant, sedative-hypnotic, and general CNS depressant or stimulant effects.[23][24][25] The discovery of methaqualone as a sedative-hypnotic spurred further research into the CNS effects of this class of compounds.[25]

References

- 1. acgpubs.org [acgpubs.org]

- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 17. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 19. researchgate.net [researchgate.net]

- 20. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsonline.com [ijpsonline.com]

- 24. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Quinazolinones: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anticonvulsant, and anti-inflammatory activities. The history of quinazolinone synthesis is a rich narrative of chemical discovery, evolving from classical, high-temperature condensations to modern, efficient, and sustainable methodologies. This technical guide provides an in-depth exploration of the discovery and history of quinazolinone synthesis, with a focus on the core methodologies that have defined the field. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison and application in the research and development setting.

Historical Perspective: The Genesis of Quinazolinone Synthesis

The journey into the synthesis of quinazolinones began in the late 19th century, with pioneering chemists laying the groundwork for what would become a vast and vital area of heterocyclic chemistry.

The Griess Synthesis (1869)

The first reported synthesis of a quinazolinone derivative is attributed to Peter Griess in 1869.[1] This initial method involved the reaction of anthranilic acid with cyanogen. While historically significant, this method is rarely used today due to the hazardous nature of cyanogen. A more common variation of the Griess synthesis involves the reaction of anthranilic acid with urea or its derivatives to form quinazoline-2,4(1H,3H)-diones.

The Bischler Synthesis (1895)

August Bischler and his student Lang first synthesized the parent quinazoline molecule in 1895 by the decarboxylation of quinazoline-2-carboxylic acid.[1][2] While the Bischler name is more famously associated with the Bischler-Napieralski isoquinoline synthesis and the Bischler-Möhlau indole synthesis, his early work contributed to the foundational chemistry of quinazolines. However, a distinct, widely adopted "Bischler quinazolinone synthesis" protocol is less defined in the modern literature compared to other named reactions.

The Niementowski Synthesis (1895)

Also in 1895, Stefan Niementowski reported a more general and practical method for the synthesis of 4(3H)-quinazolinones.[3] The Niementowski reaction involves the condensation of anthranilic acid with an amide at high temperatures.[3][4] This method proved to be more versatile than the Griess synthesis and became a cornerstone for the preparation of a wide array of substituted quinazolinones. The original procedure often required high temperatures and long reaction times, which has led to the development of numerous modifications over the past century.[4]

Core Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the classical and modern synthesis of quinazolinones.

Griess Synthesis of Quinazoline-2,4(1H,3H)-dione

The Griess synthesis provides a straightforward route to quinazoline-2,4(1H,3H)-diones, which are important intermediates in medicinal chemistry. The following protocol is a representative example using urea as the cyanide surrogate.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, a mixture of anthranilic acid (1 equivalent) and urea (2-3 equivalents) is prepared.

-

Heating: The mixture is heated, typically in an oil bath, to a temperature of 180-200 °C.

-

Reaction Time: The reaction is maintained at this temperature for 2-4 hours, during which ammonia is evolved.

-

Work-up: After cooling, the solidified reaction mass is triturated with a hot solution of sodium hydroxide to dissolve the product.

-

Precipitation: The solution is filtered to remove any insoluble impurities, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the quinazoline-2,4(1H,3H)-dione.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.

Quantitative Data:

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |

| Anthranilic Acid | Urea | 190-200 | 3 | 70-80 |

| 5-Chloroanthranilic Acid | Urea | 190-200 | 3 | 65-75 |

| 5-Nitroanthranilic Acid | Urea | 190-200 | 4 | 60-70 |

Niementowski Quinazolinone Synthesis

The Niementowski reaction remains a fundamental and widely used method for the synthesis of 4(3H)-quinazolinones.

Conventional Method - Experimental Protocol:

-

Reactant Mixture: Anthranilic acid (1 equivalent) and an excess of formamide (3-5 equivalents) are placed in a round-bottom flask equipped with a reflux condenser.[5]

-

Heating: The reaction mixture is heated in an oil bath to 120-130 °C.[6]

-

Reaction Time: The mixture is heated for 2-4 hours.[7] The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

Isolation and Purification: The resulting precipitate of 4(3H)-quinazolinone is collected by filtration, washed with cold water, and dried.[8] Further purification can be achieved by recrystallization from ethanol.[5]

Quantitative Data for Conventional Niementowski Synthesis:

| Anthranilic Acid Derivative | Amide | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anthranilic Acid | Formamide | 120-130 | 4 | 90 | [7] |

| Anthranilic Acid | Formanilide | 120-130 | 10 | 40 | [7] |

| Anthranilic Acid | Thioacetamide | 120 (in DMAC) | 2 | <50 | [7] |

| Anthranilic Acid | Thiobenzamide | 120 (in DMAC) | 2 | <50 | [7] |

Modern Variations: Microwave-Assisted Niementowski Synthesis

The advent of microwave-assisted organic synthesis has significantly improved the efficiency of the Niementowski reaction, dramatically reducing reaction times and often improving yields.

Microwave-Assisted Method - Experimental Protocol:

-

Reactant Mixture: Anthranilic acid (1 equivalent) and formamide (excess, e.g., 10 equivalents) are placed in a microwave-safe reaction vessel.[4]

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) or power (e.g., 100-300 W) for a short duration.[4][9]

-

Reaction Time: Typical reaction times range from 2 to 10 minutes.[7]

-

Work-up: After cooling, the work-up procedure is similar to the conventional method, involving precipitation in cold water and collection of the product by filtration.

Quantitative Data for Microwave-Assisted Niementowski Synthesis:

| Anthranilic Acid Derivative | Amide/Ketone | Catalyst/Support | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |

| Anthranilic Acid | Formamide | None | - | 2-5 | 95-98 | [7] |

| Substituted Anthranilic Acids | Formamide | Montmorillonite K-10 | - | 4 | 85-95 | [4] |

| Anthranilic Acid | Thioacetamide | None (in DMAC) | - | 5 | 75 | [7] |

| Anthranilic Acid | Thiobenzamide | None (in DMAC) | - | 5 | 80 | [7] |

| Anthranilic Acid | Cyclohexanone | Red Clay | 400 | 5 | 79 | [9] |

Reaction Mechanisms and Synthetic Evolution

The following diagrams illustrate the proposed reaction mechanisms for the core syntheses and the logical progression of synthetic strategies over time.

References

- 1. sciforum.net [sciforum.net]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. generis-publishing.com [generis-publishing.com]

- 6. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. ijarsct.co.in [ijarsct.co.in]

An In-depth Technical Guide to the Mechanism of Action of Quinazolinone-Based Compounds

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the mechanisms of action of quinazolinone-based compounds, a versatile class of molecules with a broad spectrum of pharmacological activities. This document details their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction to Quinazolinones

Quinazolinone, a fused bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents for a range of diseases.[3][4] The structural flexibility of the quinazolinone core allows for chemical modifications that can modulate its pharmacological properties, leading to the development of targeted therapies.[1] Several quinazolinone-based drugs have received FDA approval, particularly for cancer treatment, and many more are in clinical and preclinical development.[1][5]

Anticancer Mechanisms of Action

Quinazolinone derivatives exhibit a wide array of anticancer activities by targeting various key molecules and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][6]

Inhibition of Tyrosine Kinases

A primary mechanism of action for many anticancer quinazolinone compounds is the inhibition of protein tyrosine kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7]

Quinazolinone-based compounds are well-known inhibitors of EGFR, a receptor tyrosine kinase that plays a significant role in the development and progression of several cancers, including non-small-cell lung cancer (NSCLC).[8][9] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[7] Some newer generation quinazolinones act as allosteric inhibitors, binding to a site adjacent to the ATP-binding pocket, which can offer greater selectivity and overcome resistance mechanisms.[10]

Signaling Pathway of EGFR Inhibition by Quinazolinones

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eipublication.com [eipublication.com]

- 5. ijpba.info [ijpba.info]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 4(3H)-Quinazolinone, 3-acetonyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4(3H)-Quinazolinone, 3-acetonyl-, a derivative of the versatile quinazolinone scaffold. Quinazolinones are a significant class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A thorough understanding of their structure is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[5][6][7]

Synthesis and Characterization

The synthesis of 3-substituted 4(3H)-quinazolinones can be achieved through various established methods.[1][8] A common and effective approach involves the cyclization of anthranilic acid to form a benzoxazinone intermediate, followed by reaction with a primary amine.[9] In the case of 3-acetonyl-4(3H)-quinazolinone, aminoacetone would be the requisite amine.

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone, 3-acetonyl-

A plausible synthetic route, adapted from general procedures for similar compounds, is outlined below.[5][9]

Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one

-

Anthranilic acid (1 equivalent) is suspended in acetic anhydride (3 equivalents).

-

The mixture is heated to reflux for 2 hours.

-

Upon cooling, the product crystallizes.

-

The crystals are filtered, washed with cold diethyl ether, and dried under vacuum to yield 2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 4(3H)-Quinazolinone, 3-acetonyl-

-

2-Methyl-3,1-benzoxazin-4-one (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or a deep eutectic solvent like choline chloride:urea.[9]

-

Aminoacetone hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.2 equivalents) are added to the solution.

-

The reaction mixture is heated at 80-100°C for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled and poured into ice-water.

-

The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to afford the title compound.

Spectroscopic Data and Structural Confirmation

The structural elucidation of the synthesized compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10][11][12] The following tables summarize the expected quantitative data for 4(3H)-Quinazolinone, 3-acetonyl-, based on characteristic values for analogous quinazolinone derivatives.[9][13]

Table 1: Hypothetical ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | H-5 |

| 7.85 | t | 1H | H-7 |

| 7.70 | d | 1H | H-8 |

| 7.55 | t | 1H | H-6 |

| 8.30 | s | 1H | H-2 |

| 5.10 | s | 2H | N-CH₂ |

| 2.20 | s | 3H | CO-CH₃ |

Table 2: Hypothetical ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 205.0 | C=O (ketone) |

| 161.0 | C=O (amide, C-4) |

| 148.0 | C-8a |

| 146.0 | C-2 |

| 134.5 | C-7 |

| 127.5 | C-5 |

| 127.0 | C-6 |

| 126.5 | C-8 |

| 121.0 | C-4a |

| 55.0 | N-CH₂ |

| 27.0 | CH₃ |

Table 3: Hypothetical IR and Mass Spectrometry Data

| Technique | Data | Interpretation |

| IR (KBr, cm⁻¹) | ~1685 | C=O stretch (amide) |

| ~1715 | C=O stretch (ketone) | |

| ~1610, 1580 | C=N and C=C stretches (aromatic) | |

| ~3050 | C-H stretch (aromatic) | |

| ~2920 | C-H stretch (aliphatic) | |

| MS (EI) | m/z 202 [M]⁺ | Molecular ion peak |

| m/z 159 | [M - COCH₃]⁺ | |

| m/z 146 | [M - CH₂COCH₃]⁺ | |

| m/z 118 |

Workflow and Signaling Pathways

The logical flow for the structural elucidation of a novel quinazolinone derivative is depicted in the following diagram. This workflow ensures a systematic approach from initial synthesis to final characterization and biological evaluation.

Caption: Workflow for the structural elucidation of a novel quinazolinone derivative.

This guide provides a foundational framework for the structural elucidation of 4(3H)-Quinazolinone, 3-acetonyl-. The presented methodologies and expected data, derived from the extensive literature on quinazolinone chemistry, offer a robust starting point for researchers in the field. The systematic application of these analytical techniques is crucial for the unambiguous confirmation of the molecular structure, which is a prerequisite for further investigation into the compound's therapeutic potential.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes : Oriental Journal of Chemistry [orientjchem.org]

- 13. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

The Structure-Activity Relationship of 3-Substituted 4(3H)-Quinazolinones: A Technical Guide

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of biological activities. Strategic substitution at the 3-position of this core has been extensively explored to modulate its pharmacological profile, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-substituted 4(3H)-quinazolinones, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Overview of Biological Activities and Structure-Activity Relationships

The diverse pharmacological effects of 4(3H)-quinazolinones are largely dictated by the nature of the substituent at the N-3 position of the quinazolinone ring.[1] This position is a key site for modification, influencing the molecule's interaction with various biological targets.

Anticancer Activity: A significant body of research has focused on the development of 3-substituted 4(3H)-quinazolinones as anticancer agents. The SAR studies in this area have revealed several key insights:

-

Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl moieties at the 3-position has yielded compounds with potent cytotoxic activity against a range of cancer cell lines.[2][3] The electronic and steric properties of these substituents play a crucial role in their anticancer efficacy.

-

Mechanism of Action: The anticancer effects of these compounds are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tubulin, dihydrofolate reductase (DHFR), and tyrosine kinases like the epidermal growth factor receptor (EGFR).[4][5][6]

Antimicrobial Activity: 3-Substituted 4(3H)-quinazolinones have also demonstrated significant potential as antibacterial and antifungal agents.[7] Key SAR observations include:

-

Substitution Pattern: The presence of specific substituents on the 3-aryl ring can significantly impact antimicrobial potency. For instance, electron-withdrawing groups have been shown to enhance activity in some cases.

-

Gram-Positive and Gram-Negative Activity: Different substitution patterns can lead to selective activity against Gram-positive or Gram-negative bacteria.[8]

Anti-inflammatory Activity: The anti-inflammatory properties of this class of compounds have also been a subject of investigation.[9][10] The substitution at the 3-position is critical for modulating the anti-inflammatory response, often through the inhibition of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 3-substituted 4(3H)-quinazolinones, highlighting their anticancer, antibacterial, and anti-inflammatory activities.

Table 1: Anticancer Activity of 3-Substituted 4(3H)-Quinazolinones

| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Anilino | HT29 | 5.53 | [11] |

| 1b | 4-Anilino with 2-chloromethyl | HCT-116 | Not Specified | [2] |

| 1c | 4-(trifluoromethoxy)phenyl | HuT-78 | 51.4 | [12] |

| 1d | 2-Fluorobenzoyl hydrazone | A549 | 7.36 | [13] |

| 1e | 2-Fluorobenzoyl hydrazone | PC-3 | 7.73 | [13] |

| 1f | m,p-di-Cl-phenyl | HeLa | 10 | [3] |

| 1g | Cl-phenyl | T98G | 12 | [3] |

| 1h | Cl-phenyl | T98G | 22 | [3] |

Table 2: Antibacterial Activity of 3-Substituted 4(3H)-Quinazolinones

| Compound ID | 3-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| 2a | Varied aryl/heterocyclic | S. aureus | ≤ 8 | [8] |

| 2b | 4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-dihydropyrimidine | Gram-negative bacteria | Not Specified | |

| 2c | Heterocyclic derivatives | S. aureus | 16 - 32 | [14] |

| 2d | Heterocyclic derivatives | MRSA | 32 | [14] |

| 2e | Heterocyclic derivatives | E. coli | 32 | [14] |

Table 3: Anti-inflammatory Activity of 3-Substituted 4(3H)-Quinazolinones

| Compound ID | 3-Substituent | Assay | Activity | Reference |

| 3a | 2-[5'-(substituted phenyl)-3'-phenyl-2'-pyrazolin-1'-yl] | Carrageenan-induced paw edema (mice) | Statistically significant | [9] |

| 3b | 2'-(p-chlorobenzylideneamino)phenyl | Carrageenan-induced paw edema (rats) | 20.4% edema inhibition | [10] |

| 3c | 2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl-6-bromo | Carrageenan-induced paw edema (rats) | 32.5% edema inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 3-Substituted 4(3H)-Quinazolinones

A common synthetic route to 3-substituted 4(3H)-quinazolinones involves a two-step process starting from anthranilic acid.[12]

Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one

-

A mixture of anthranilic acid and an appropriate acylating agent (e.g., acetic anhydride, benzoyl chloride) is refluxed in a suitable solvent (e.g., pyridine).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried to yield the benzoxazinone intermediate.

Step 2: Synthesis of 3-substituted-4(3H)-quinazolinone

-

The 2-substituted-4H-3,1-benzoxazin-4-one intermediate is reacted with a primary amine (R-NH2) in a suitable solvent such as ethanol or glacial acetic acid.[15]

-

The reaction mixture is heated under reflux for a specified period.

-

The mixture is then cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Caption: General synthetic workflow for 3-substituted 4(3H)-quinazolinones.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a widely used model for evaluating the anti-inflammatory activity of new compounds.[9][17]

-

Animal Grouping: Male Wistar rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of 3-substituted 4(3H)-quinazolinones are mediated through their interaction with various cellular targets and signaling pathways.

Inhibition of Tubulin Polymerization

Certain 3-substituted 4(3H)-quinazolinones exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[18] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, essential for cell proliferation. Some 4(3H)-quinazolinones act as DHFR inhibitors, leading to the depletion of tetrahydrofolate and subsequent cell death.[7][19]

Caption: Anticancer and antimicrobial mechanism via DHFR inhibition.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

EGFR is a transmembrane protein that plays a key role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. Certain 3-substituted 4(3H)-quinazolinones are potent inhibitors of EGFR tyrosine kinase, blocking downstream signaling pathways and inhibiting tumor growth.[6][20]

Caption: Inhibition of cancer cell proliferation via the EGFR signaling pathway.

Conclusion

The 3-position of the 4(3H)-quinazolinone scaffold is a versatile point for chemical modification, enabling the development of compounds with a wide array of potent biological activities. The structure-activity relationships highlighted in this guide demonstrate that careful selection of substituents at this position can lead to highly effective anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel 3-substituted 4(3H)-quinazolinone derivatives. Further exploration of this chemical space holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

- 1. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 16. researchhub.com [researchhub.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Solubility of 3-Acetonyl-4(3H)-Quinazolinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 3-acetonyl-4(3H)-quinazolinone, a derivative of the versatile quinazolinone scaffold. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties.[1][2] Understanding the solubility of these compounds in various organic solvents is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. While specific quantitative solubility data for 3-acetonyl-4(3H)-quinazolinone is not extensively available in public literature, this guide outlines the standard experimental protocols for determining solubility, presents illustrative data based on related quinazolinone derivatives, and provides a framework for researchers to conduct their own solubility assessments.

Introduction to 3-Acetonyl-4(3H)-Quinazolinone

3-Acetonyl-4(3H)-quinazolinone, also known as 3-(2-oxopropyl)quinazolin-4(3H)-one, belongs to the broad class of quinazolinone heterocyclic compounds. The core quinazolinone structure is a fusion of a benzene ring and a pyrimidinone ring. The substituent at the 3-position, an acetonyl group in this case, can significantly influence the molecule's physicochemical properties, including its solubility. The molecular formula for 3-acetonyl-4(3H)-quinazolinone is C₁₁H₁₀N₂O₂.

The biological significance of quinazolinone derivatives underscores the importance of characterizing their fundamental properties.[3][4] Solubility, in particular, is a crucial factor for:

-

Drug Formulation: Affects the choice of solvents and excipients for creating stable and effective dosage forms.

-

Pharmacokinetics: Influences absorption, distribution, metabolism, and excretion (ADME) profiles of a potential drug candidate.

-

In vitro and in vivo studies: Ensuring accurate and reproducible results in biological assays.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical research. The following protocols are standard methods that can be employed to ascertain the solubility of 3-acetonyl-4(3H)-quinazolinone in various organic solvents.

Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining solubility. It involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the dissolved solute.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of 3-acetonyl-4(3H)-quinazolinone.

-

Solution Preparation: Add the weighed compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached and the solution is saturated. A shaker bath or magnetic stirrer can be used for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to ensure a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant withdrawn)

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of 3-acetonyl-4(3H)-quinazolinone of known concentrations in a suitable solvent (one in which the compound is freely soluble). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Dilution: Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.

Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

Illustrative Solubility Data

Due to the limited availability of specific quantitative solubility data for 3-acetonyl-4(3H)-quinazolinone in the literature, the following table provides an illustrative summary based on the general solubility characteristics of quinazolinone derivatives in common organic solvents.[5][6] Researchers should determine the precise solubility of the target compound experimentally.

| Organic Solvent | Dielectric Constant (approx.) | Illustrative Solubility Category | Potential Application in Research |

| Dimethyl Sulfoxide (DMSO) | 47.2 | High | Stock solution preparation for biological assays |

| N,N-Dimethylformamide (DMF) | 36.7 | High | Synthesis, reaction medium |

| Methanol | 32.7 | Moderate | Crystallization, chromatography |

| Ethanol | 24.5 | Moderate | Formulation, extraction |

| Acetone | 20.7 | Moderate to Low | Washing, purification |

| Ethyl Acetate | 6.0 | Low | Extraction, chromatography |

| Chloroform | 4.8 | Low | Extraction, NMR spectroscopy |

| Toluene | 2.4 | Very Low | Synthesis (as a non-polar medium) |

| n-Hexane | 1.9 | Insoluble | Precipitation, washing |

Note: The solubility of quinazolinone derivatives is influenced by factors such as temperature, polarity of the solvent, and the presence of specific functional groups on the molecule. It is generally observed that solubility increases with increasing temperature.[5]

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like 3-acetonyl-4(3H)-quinazolinone.

Caption: Workflow for determining the solubility of 3-acetonyl-4(3H)-quinazolinone.

Role of Solubility in a Drug Discovery Cascade

Solubility is a critical decision-making parameter throughout the drug discovery process. The following diagram illustrates the logical relationship between solubility assessment and other key stages.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. cibtech.org [cibtech.org]

- 6. researchgate.net [researchgate.net]

tautomerism in 4(3H)-quinazolinone systems

An In-depth Technical Guide on Tautomerism in 4(3H)-Quinazolinone Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4(3H)-quinazolinone scaffold is a privileged bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring.[1] This core structure is prevalent in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The pharmacological profile of these molecules is profoundly influenced by their physicochemical properties, which are in turn dictated by the complex phenomenon of tautomerism.[1]

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[6][7] In 4(3H)-quinazolinone systems, two primary forms of tautomerism are of critical importance: lactam-lactim tautomerism and, in appropriately substituted derivatives, amino-imino tautomerism. Understanding the delicate equilibrium between these forms is crucial for drug design, as the predominant tautomer can affect solubility, crystal packing, and, most importantly, interactions with biological targets like enzymes and receptors.[8] This guide provides a detailed exploration of the tautomeric phenomena in 4(3H)-quinazolinone systems, focusing on the structural, analytical, and computational methodologies used for their characterization.

Core Concepts of Tautomerism in 4(3H)-Quinazolinone

Lactam-Lactim Tautomerism

The most fundamental tautomeric relationship in the 4(3H)-quinazolinone core is the lactam-lactim equilibrium. This is a specific type of keto-enol tautomerism where the proton can migrate between the nitrogen at position 3 (N3) and the exocyclic oxygen at position 4 (C4=O).[6][9]

-

Lactam (Keto) Form: The 4(3H)-quinazolinone structure, containing an amide group within the heterocyclic ring. This form is generally the more stable and predominant tautomer in the solid state and in most solvents.[10][11]

-

Lactim (Enol) Form: The 4-hydroxyquinazoline structure, containing an imidic acid group. This form is aromatic in both rings and can be stabilized under specific conditions.[12]

The equilibrium between these two forms is dynamic and influenced by several factors.

Caption: Lactam-Lactim tautomeric equilibrium in the quinazolinone core.

Amino-Imino Tautomerism

When a substituent with an exocyclic nitrogen atom is present, such as a hydrazino group at position 2, amino-imino tautomerism becomes possible.[13] This involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen at position 1 (N1).

-

Amino Form: The substituent exists as a primary or secondary amine (e.g., 2-hydrazino-).

-

Imino Form: The substituent exists as an imine, with a double bond to the exocyclic nitrogen (e.g., 2-hydrazono-).

Studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones have shown that they exist predominantly as the imino tautomer in DMSO solution, a finding confirmed by ¹⁵N NMR spectroscopy.[13]

Caption: Amino-Imino tautomeric equilibrium in substituted quinazolinones.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is highly sensitive to the molecular environment and structure.

-

Solvent Effects: Solvent polarity is a dominant factor.[14] Non-polar solvents tend to favor the enol (lactim) form, which can be stabilized by intramolecular hydrogen bonding.[15][16][17] In contrast, polar aprotic solvents like DMSO can stabilize the more polar keto (lactam) form.[15][16]

-

Substituent Effects: The electronic nature of substituents on the quinazolinone ring can alter the relative stability of the tautomers. Electron-donating or withdrawing groups can influence the acidity of the migrating proton and the basicity of the nitrogen and oxygen atoms.[1][18]

-

Temperature and pH: Changes in temperature can shift the equilibrium, and the pH of the medium can lead to protonation or deprotonation, favoring one tautomeric form over another.

-

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form. For example, a hydrogen bond acceptor at the 3-position of a related quinoline system favors the enol tautomer.[17][19]

Experimental Protocols for Tautomer Analysis

Determining the predominant tautomeric form requires a combination of spectroscopic, crystallographic, and computational methods.

Caption: Experimental and computational workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.

-

Methodology: High-resolution ¹H, ¹³C, and ¹⁵N NMR spectra are recorded in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to observe solvent-dependent shifts. For ¹H NMR, the presence of a broad signal for an acidic proton (N-H or O-H) that exchanges with D₂O is indicative. In ¹³C NMR, the chemical shift of C4 is a key indicator: a signal in the range of δ 160-165 ppm suggests a lactam C=O group, whereas a more shielded signal is expected for the lactim C-OH.[15][16][20] ¹⁵N NMR is particularly useful for distinguishing between amino and imino forms.[13]

-

Protocol:

-

Dissolve 5-10 mg of the quinazolinone sample in ~0.6 mL of a deuterated solvent in an NMR tube.

-

Acquire standard ¹H and ¹³C spectra at room temperature.

-

(Optional) Perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the ¹H spectrum to identify exchangeable protons.

-

(Optional) Acquire ¹⁵N NMR spectra for nitrogen-rich derivatives.

-

Compare the chemical shifts, particularly for the C4 carbon and labile protons, across different solvents to assess equilibrium shifts.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to monitor changes in conjugation and electronic structure between tautomers.

-

Methodology: Tautomers possess different chromophoric systems, leading to distinct absorption maxima (λ_max). By measuring the spectra in solvents of varying polarity (e.g., chloroform, methanol, DMSO), shifts in λ_max can be correlated with the predominance of a specific tautomer.[15][16]

-

Protocol:

-

Prepare dilute stock solutions of the compound in a high-purity solvent (e.g., methanol).

-

Prepare a series of final solutions in different solvents (e.g., cyclohexane, chloroform, DMSO) with concentrations adjusted to give an absorbance between 0.1 and 1.0.

-

Record the UV-Vis spectrum for each solution over a range of ~200-500 nm.

-

Analyze the λ_max values and molar absorptivity to infer the tautomeric equilibrium in each solvent.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the functional groups present, primarily distinguishing the C=O of the lactam from the O-H and C=N of the lactim.

-

Methodology: The lactam form exhibits a strong characteristic C=O stretching vibration, typically in the 1650-1720 cm⁻¹ region.[10] The lactim form would lack this strong carbonyl absorption but would instead show a broad O-H stretch (~3200-3600 cm⁻¹) and C=N stretching vibrations. This method is most definitive for solid-state analysis (e.g., using KBr pellets).[15]

-

Protocol:

-

For solid-state analysis, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

Alternatively, for solution analysis, use an appropriate IR-transparent solvent and cell.

-

Acquire the IR spectrum.

-

Identify key vibrational bands, focusing on the carbonyl region (1600-1800 cm⁻¹) and the hydroxyl/amine region (3000-3600 cm⁻¹).

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state.

-

Methodology: This technique maps the precise atomic positions and bond lengths in a crystal. It can definitively distinguish between a C=O double bond (lactam) and a C-O single bond (lactim), as well as locate the position of the hydrogen atom on either nitrogen or oxygen.[10][11][21]

-

Protocol:

-

Grow single crystals of the compound, suitable for diffraction, typically by slow evaporation of a solvent from a concentrated solution.[11][21]

-

Mount a selected crystal on a diffractometer.

-

Collect diffraction data by irradiating the crystal with X-rays.

-

Solve and refine the crystal structure to determine atomic connectivity, bond lengths, and hydrogen atom positions, thereby identifying the tautomer present in the crystal lattice.

-

Quantitative Data Analysis

Quantitative analysis of tautomeric equilibria is often challenging, but spectroscopic methods in solution can provide valuable data. The following tables summarize representative data from studies on quinazolinone derivatives.

Table 1: Solvent Effect on Keto-Enol Tautomeric Equilibrium of a Quinazolin-4-one Derivative *

| Solvent | Polarity | Predominant Tautomer | Observation |

| Chloroform (CDCl₃) | Non-polar | Enol (Lactim) | The enol form is favored in non-polar solvents.[15][16] |

| Methanol | Polar Protic | Keto-Enol Mixture | The equilibrium shifts depending on specific interactions.[15][16] |

| DMSO | Polar Aprotic | Keto (Lactam) | The keto form is favored in polar aprotic solvents.[15][16] |

*Data derived from studies on a novel 1,3,4-thiadiazole derivative containing a quinazolin-4-one moiety.[15][16]

Table 2: Characteristic ¹³C-NMR Data for Keto-Enol Tautomers of a Quinazolin-4-one Derivative *

| Tautomeric Form | Functional Group | Characteristic ¹³C Signal (δ, ppm) |

| Keto (Lactam) | Ketonic Carbon (C=O) | ~204.5 |

| Enol (Lactim) | Enolic Carbon (C=C-OH) | ~155.5 |

*Data from a study confirming keto-enol tautomerism in a complex quinazolinone derivative.[15][16]

Conclusion

Tautomerism in 4(3H)-quinazolinone systems is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. The lactam form is generally predominant, but the equilibrium can be shifted towards the aromatic lactim form, particularly in non-polar solvents or with specific substitution patterns. For drug development professionals, a thorough understanding and characterization of the tautomeric landscape are not merely academic exercises. The specific tautomer present can dictate the molecule's three-dimensional shape, hydrogen bonding capacity, and overall electronic profile, thereby directly impacting its pharmacokinetic properties and its ability to bind to a biological target. A comprehensive analytical approach, combining NMR, UV-Vis, and IR spectroscopy with definitive solid-state X-ray analysis and supportive computational modeling, is essential for elucidating the tautomeric behavior of any novel 4(3H)-quinazolinone derivative.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]